

# Chapter 1: Molecular Structure & Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Bromo-7-chlorobenzo[d]oxazole

Cat. No.: B12868586

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The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.<sup>[1][2]</sup> The strategic placement of halogen atoms, as seen in **2-Bromo-7-chlorobenzo[d]oxazole**, provides synthetic handles for diversification, making it a valuable building block for creating libraries of novel compounds.<sup>[1]</sup>

## Nomenclature and Structural Representation

The formal IUPAC name for the compound is 2-bromo-7-chloro-1,3-benzoxazole. It is identified by the CAS Number 1499700-59-2.<sup>[3]</sup> The molecule consists of a benzene ring fused to an oxazole ring, with a bromine atom substituted at the 2-position of the oxazole ring and a chlorine atom at the 7-position of the benzene ring.

### ► DOT Code for Molecular Structure

Caption: 2D molecular structure of **2-Bromo-7-chlorobenzo[d]oxazole**.

## Physicochemical Data

Experimentally verified data for this specific compound is limited in public literature; therefore, the following table includes computationally predicted data, which is valuable for initial experimental design.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClNO	[4]
Molecular Weight	232.46 g/mol	[4]
CAS Number	1499700-59-2	[3]
Boiling Point	302.6 ± 34.0 °C	Predicted[4]
Density	1.820 ± 0.06 g/cm <sup>3</sup>	Predicted[4]
pKa	-1.40 ± 0.10	Predicted[4]

## Chapter 2: Synthesis and Mechanistic Considerations

While a specific protocol for **2-Bromo-7-chlorobenzo[d]oxazole** is not prevalent in peer-reviewed literature, a robust synthetic route can be proposed based on well-established methods for analogous compounds.[5][6] The most logical approach involves the cyclization of an appropriate aminophenol precursor followed by a Sandmeyer-type reaction.[5]

### Proposed Synthetic Protocol

This protocol is a representative guideline adapted from methodologies for similar halogenated benzoxazoles and may require optimization.[5] The synthesis is a two-stage process beginning with the formation of the 2-amino-7-chlorobenzoxazole intermediate, followed by its conversion to the final product.

#### Stage 1: Cyclization to form 2-Amino-7-chlorobenzo[d]oxazole

- Reaction Setup: To a stirred solution of 2-amino-6-chlorophenol (1.0 eq) in a suitable solvent like ethanol, add cyanogen bromide (CNBr, 1.1 eq) portion-wise.
  - Causality: 2-amino-6-chlorophenol provides the necessary backbone for the benzoxazole ring. CNBr serves as the electrophilic source of the C2 carbon and the attached amino group.

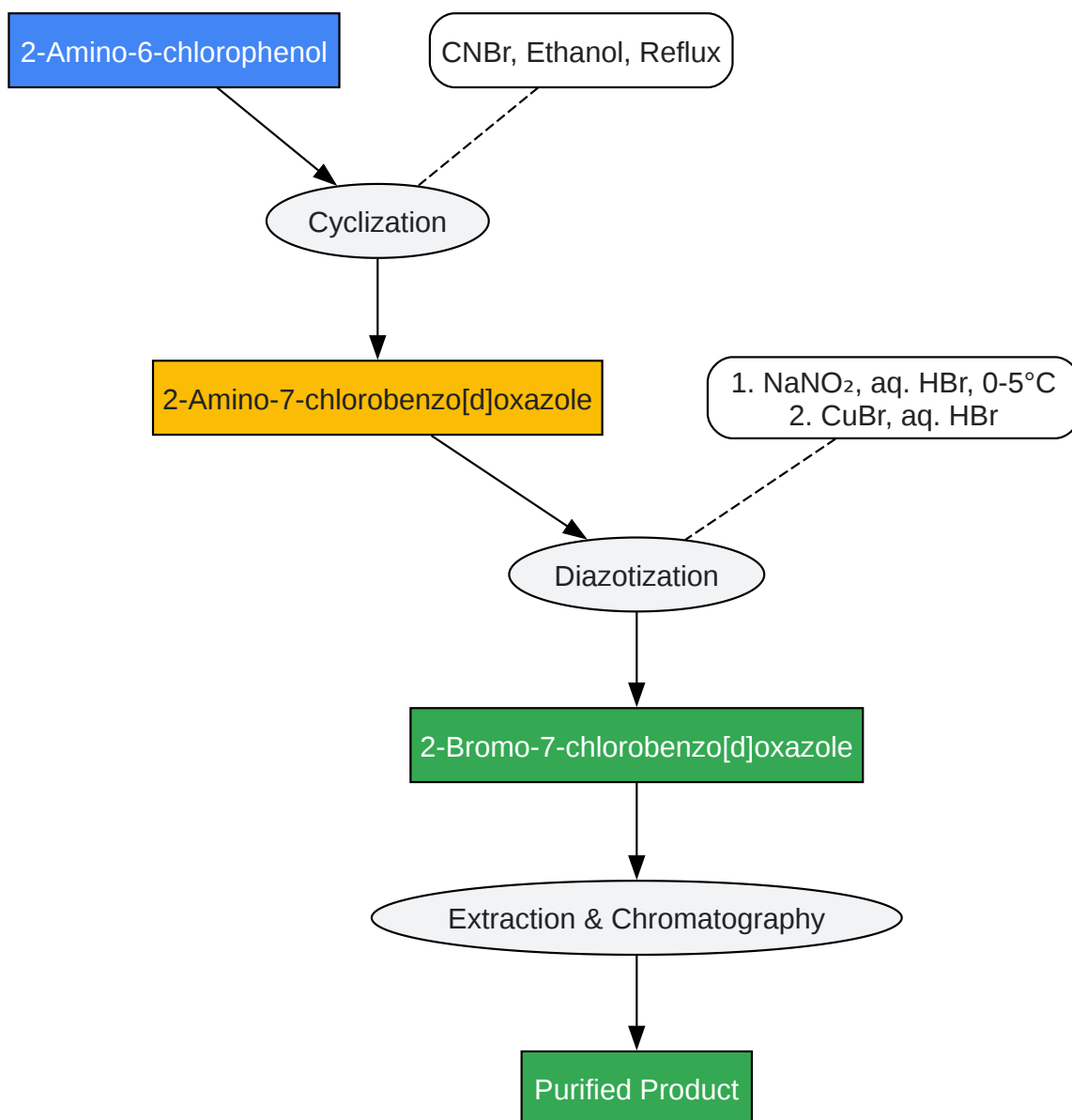
- **Reaction Execution:** Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-7-chlorobenzo[d]oxazole.

#### Stage 2: Diazotization and Bromination (Sandmeyer-type Reaction)

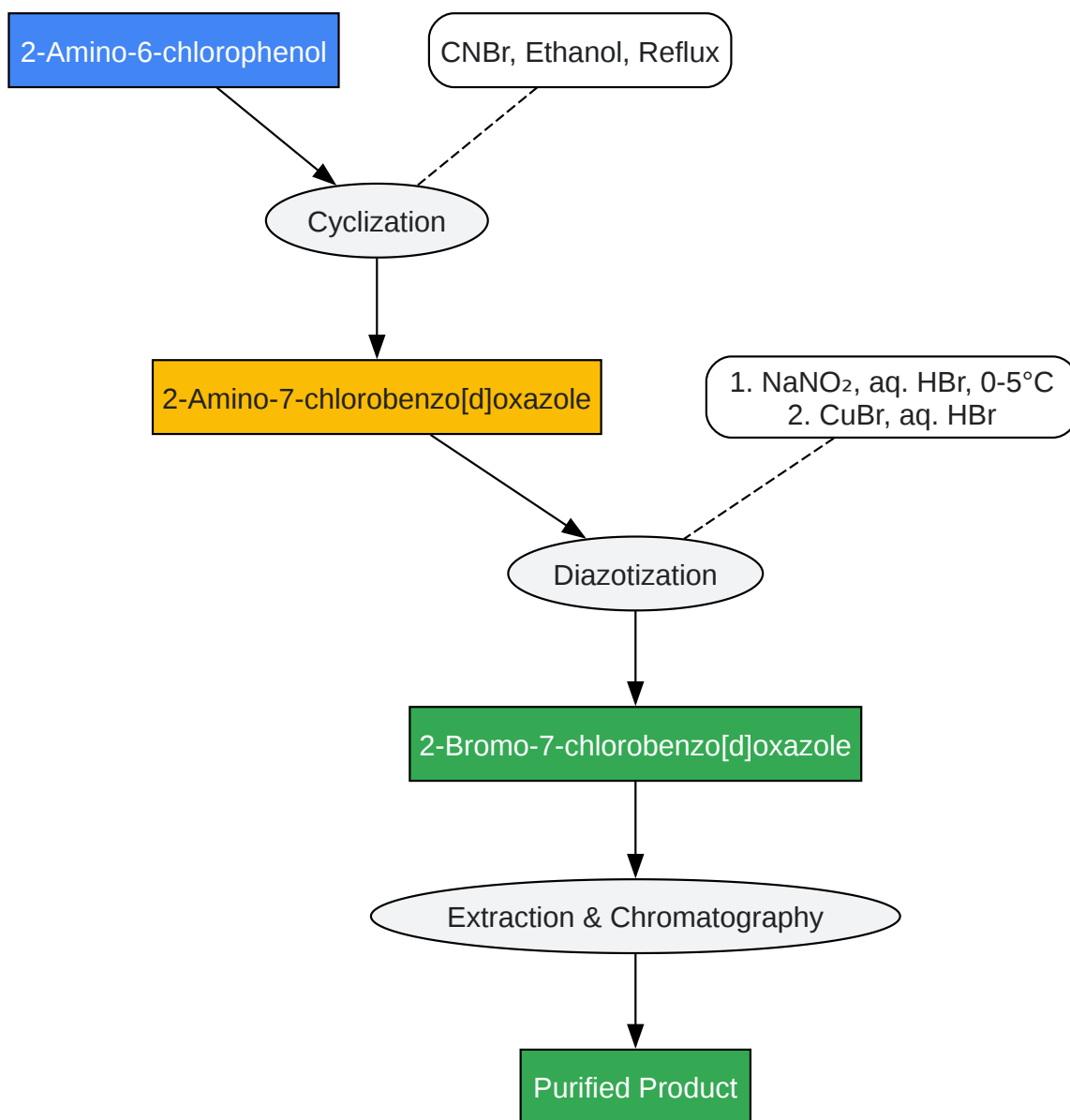
- **Diazotization:** Suspend 2-amino-7-chlorobenzo[d]oxazole (1.0 eq) in an aqueous solution of 48% hydrobromic acid (HBr). Cool the suspension to 0-5 °C in an ice-salt bath.
  - **Causality:** The low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
- **Nitrite Addition:** Add a solution of sodium nitrite ( $\text{NaNO}_2$ , 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
- **Bromination:** In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
  - **Causality:** CuBr catalyzes the displacement of the diazonium group ( $\text{N}_2$ ) with a bromide ion from the HBr.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and then gently heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
- **Extraction and Purification:** Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Workflow Visualization

- ▶ DOT Code for Synthesis Workflow



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Caption: Proposed synthetic workflow for **2-Bromo-7-chlorobenzo[d]oxazole**.

## Chapter 3: Structural Characterization and Analytical Workflow

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic and spectrometric techniques. Each method provides complementary information that, when integrated, validates the identity and purity of the synthesized compound.[7]

### Spectroscopic Signatures

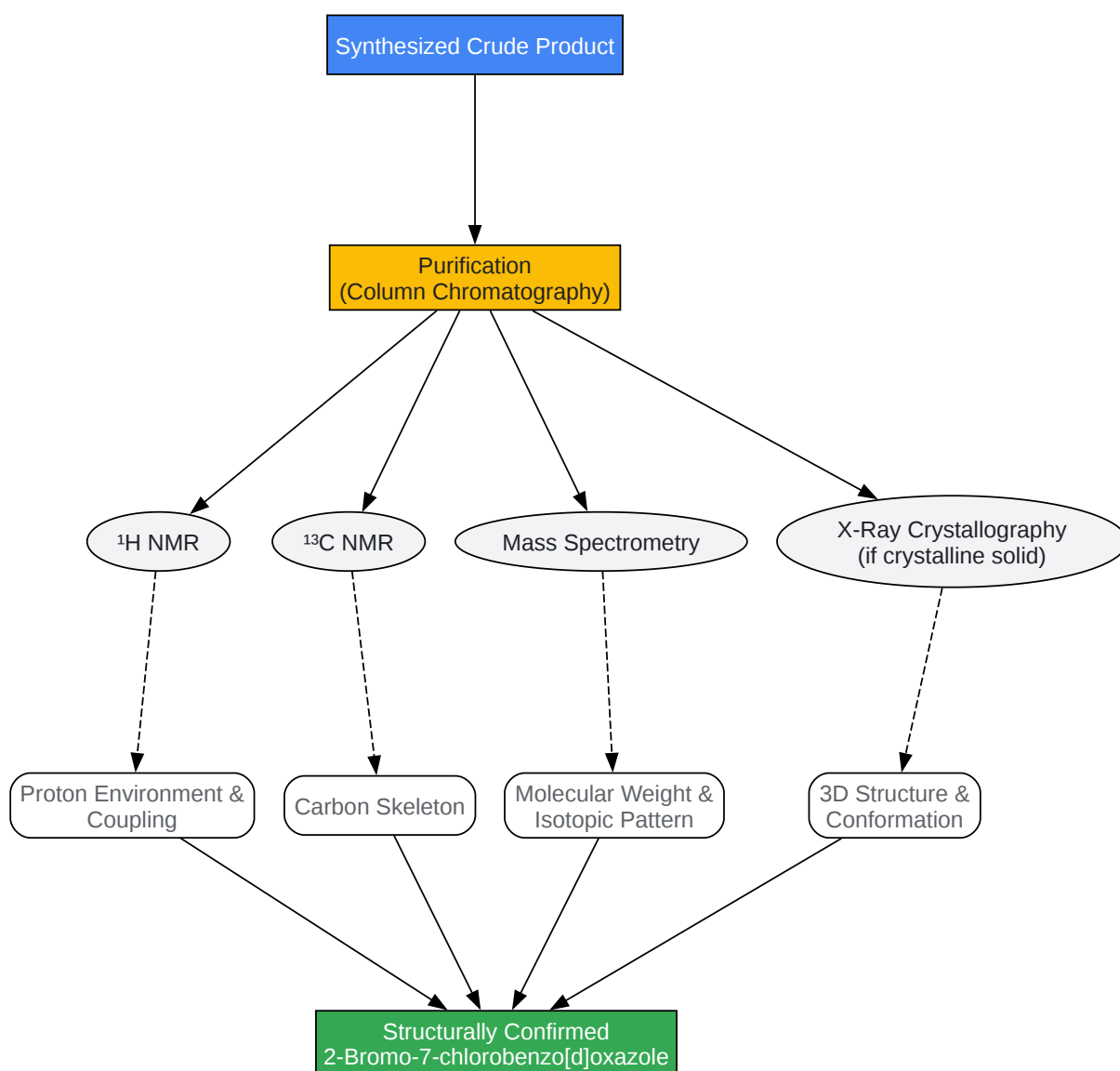
- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of ortho and meta relationships. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro group and the fused oxazole ring.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals for the seven carbon atoms in the benzoxazole core. The C2 carbon, bonded to both bromine and nitrogen, is expected to be significantly deshielded and appear downfield. The positions of the other six aromatic carbons will be influenced by their proximity to the heteroatoms and halogen substituents.[8]
- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a prominent molecular ion peak ([M]<sup>+</sup>). A key diagnostic feature will be the isotopic pattern. Due to the natural abundance of bromine isotopes (<sup>79</sup>Br ≈ 50.7%, <sup>81</sup>Br ≈ 49.3%) and chlorine isotopes (<sup>35</sup>Cl ≈ 75.8%, <sup>37</sup>Cl ≈ 24.2%), the spectrum will exhibit a characteristic cluster of peaks for the molecular ion ([M]<sup>+</sup>, [M+2]<sup>+</sup>, [M+4]<sup>+</sup>) with predictable relative intensities.

### Crystallographic Analysis

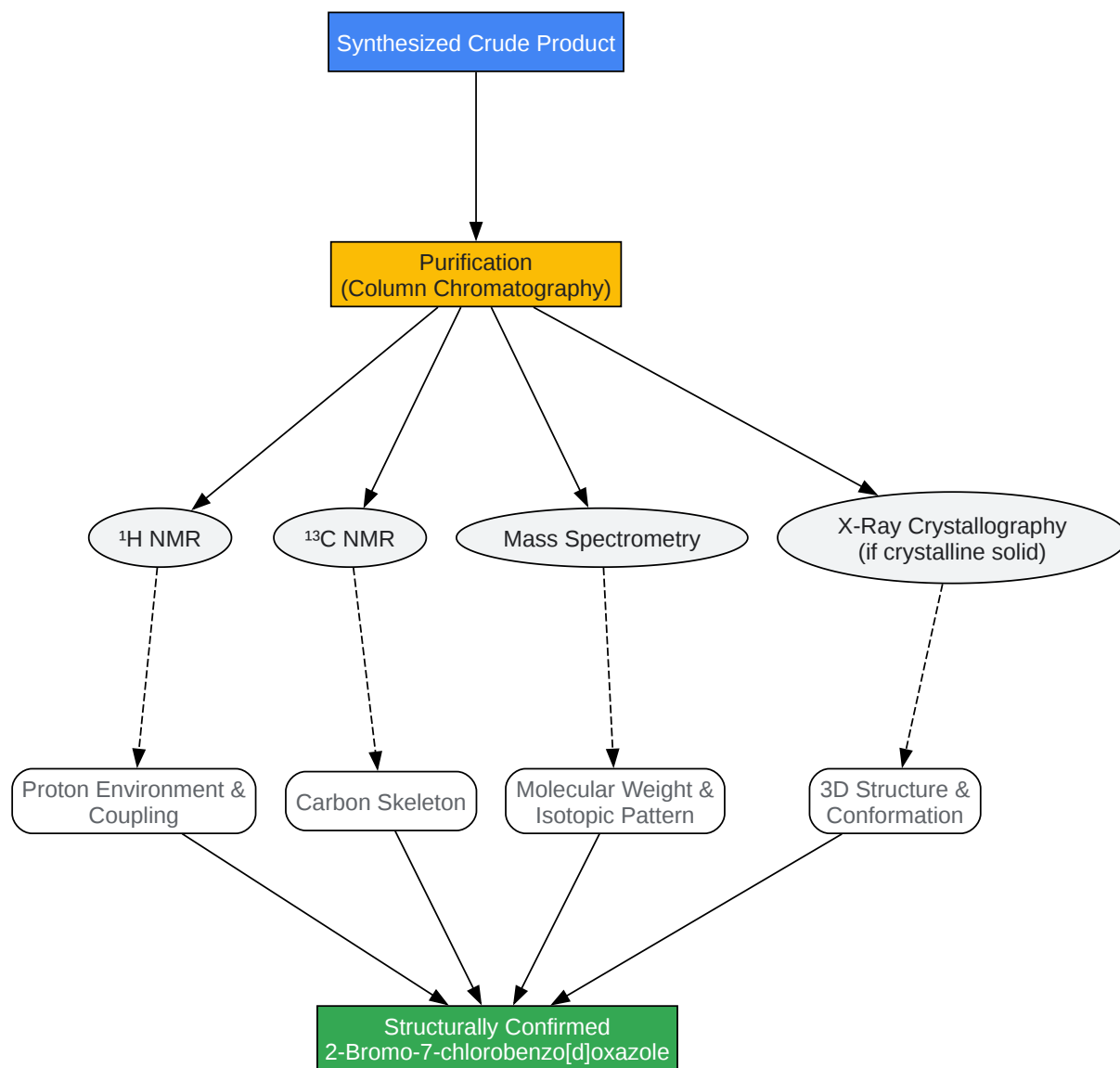
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[9] Although a crystal structure for **2-Bromo-7-chlorobenzo[d]oxazole** is not publicly available, studies on related benzoxazole derivatives show that the fused ring system is typically almost planar.[9][10] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and potential interactions with biological targets. [11][12]

## Analytical Workflow Visualization

► DOT Code for Analytical Workflow



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Caption: Integrated workflow for the structural confirmation of the target compound.

## Chapter 4: Reactivity and Applications in Drug Discovery

The true value of **2-Bromo-7-chlorobenzo[d]oxazole** for medicinal chemists lies in its differential reactivity, which allows for selective and sequential functionalization.

### Chemical Reactivity

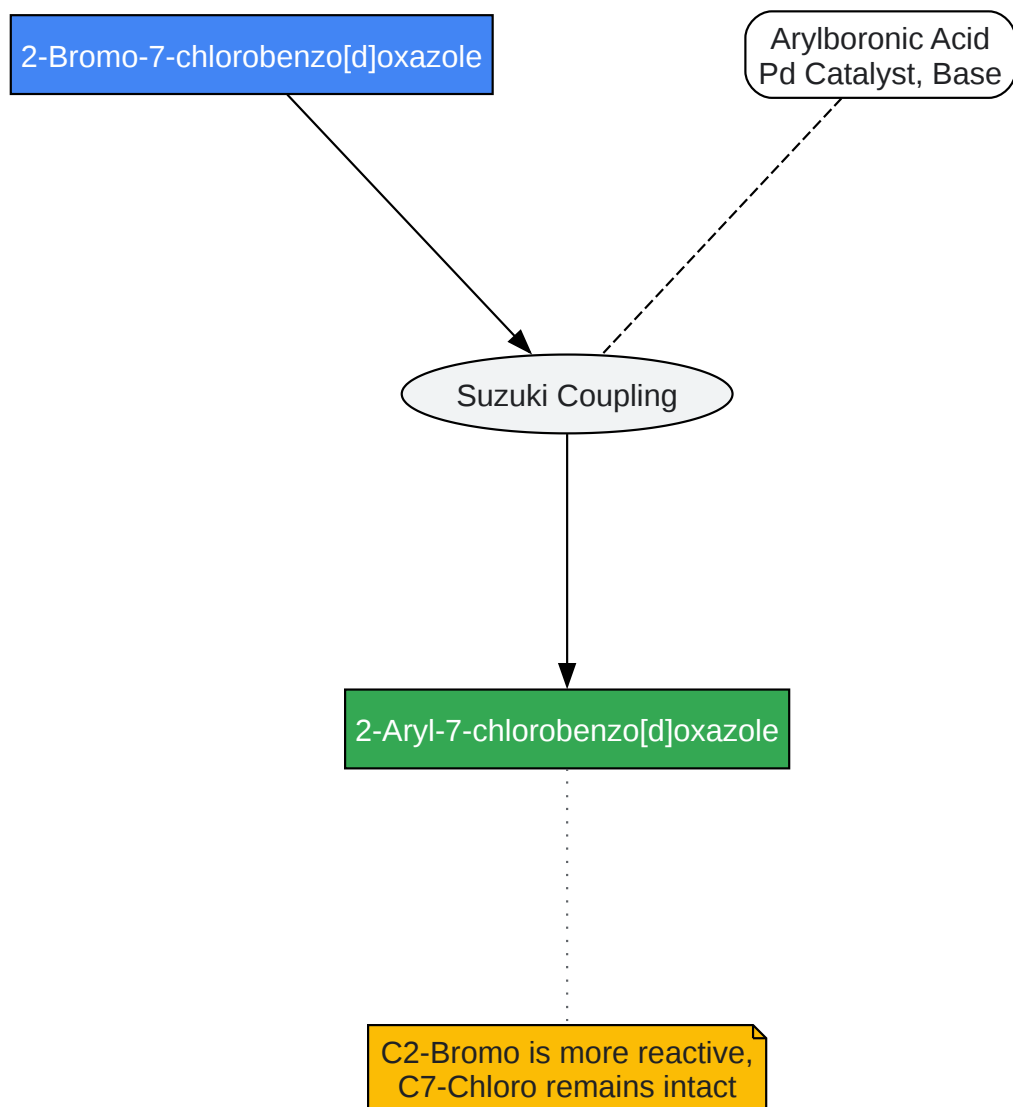
The two halogen substituents have distinct chemical reactivity based on their position.

- **C2-Bromo Group:** The bromine atom at the 2-position is highly activated. The C2 position is electron-deficient due to the adjacent oxygen and nitrogen atoms, making it susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). More importantly, the C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.<sup>[13][14]</sup> The C-Br bond has a lower bond dissociation energy than a C-Cl bond, allowing for oxidative addition to a palladium(0) catalyst under milder conditions.<sup>[13]</sup>
- **C7-Chloro Group:** The chlorine atom on the benzene ring is a typical aryl chloride. It is significantly less reactive in palladium-catalyzed cross-coupling reactions than the C2-bromo group.<sup>[13]</sup> This difference in reactivity is synthetically useful, as it enables selective coupling at the C2 position while leaving the C7-chloro group intact for subsequent, more forcing reaction conditions if desired.

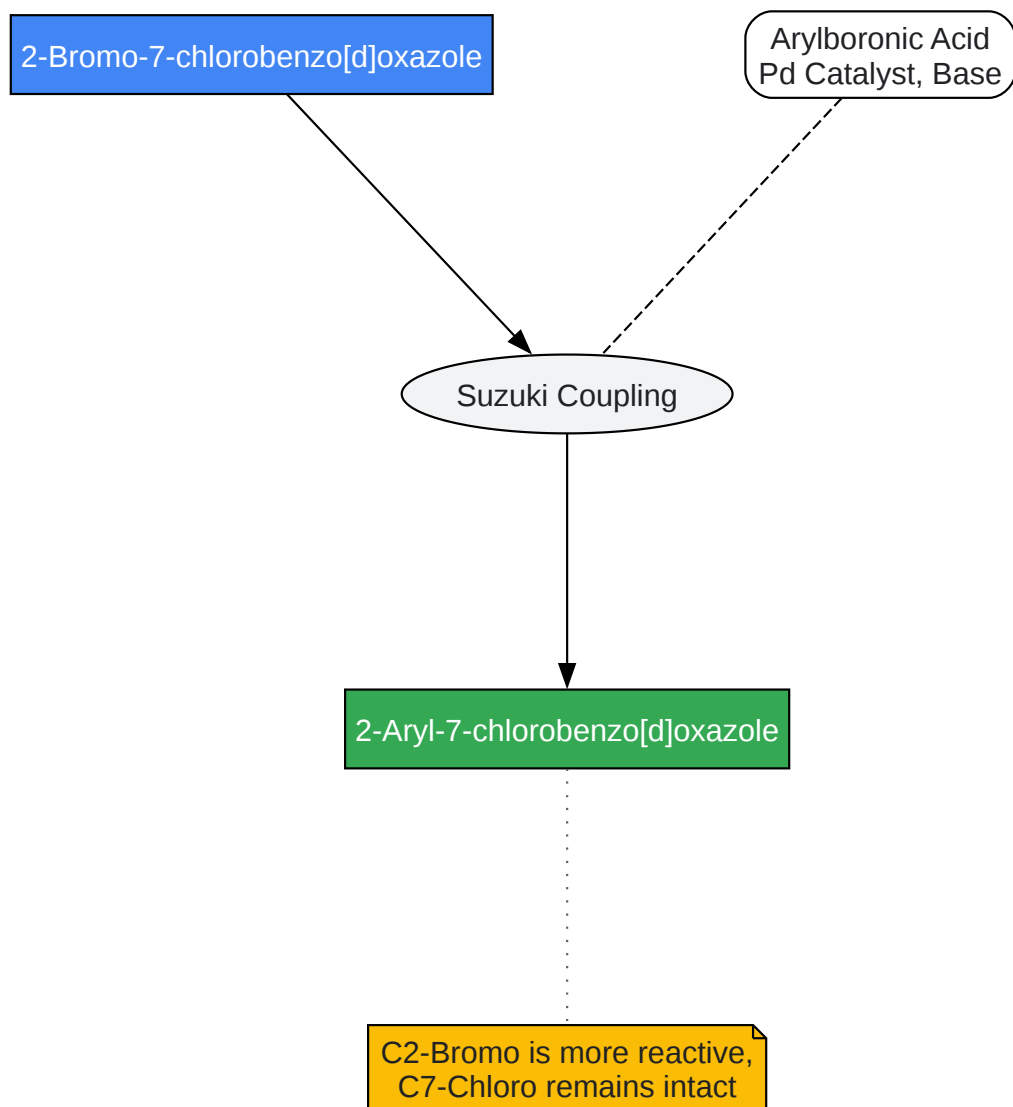
### Role as a Synthetic Building Block

This differential reactivity allows **2-Bromo-7-chlorobenzo[d]oxazole** to serve as a versatile scaffold. A researcher can, for example, perform a Suzuki coupling with an arylboronic acid at the C2 position and then use the C7-chloro position for a later-stage modification. This strategy is highly valuable in constructing complex molecular architectures for drug discovery programs.

► [DOT Code for Reactivity Scheme](#)



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Caption: Selective functionalization via Suzuki cross-coupling at the C2-position.

## Chapter 5: Safety and Handling

**2-Bromo-7-chlorobenzo[d]oxazole** is a halogenated organic compound and should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed toxicological information and handling procedures.

## Conclusion

**2-Bromo-7-chlorobenzo[d]oxazole** is a synthetically valuable building block whose utility is defined by the distinct reactivity of its two halogen substituents. Its benzoxazole core is a well-recognized pharmacophore, and the ability to selectively functionalize the C2 position makes this molecule an attractive starting point for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in research and development.

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